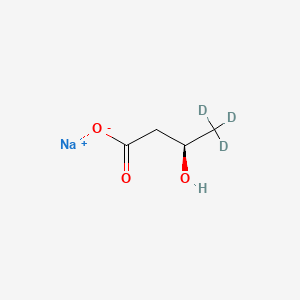
(R)-3-Hydroxybutanoic acid-d3 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Hydroxybutanoic acid-d3 (sodium) is a deuterated form of ®-3-Hydroxybutanoic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its stability and unique properties. It is a sodium salt form, which enhances its solubility in water, making it easier to handle in various experimental setups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxybutanoic acid-d3 (sodium) typically involves the deuteration of ®-3-Hydroxybutanoic acid. This can be achieved through a series of chemical reactions where deuterium is introduced into the molecule. One common method involves the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of ®-3-Hydroxybutanoic acid-d3 (sodium) often involves large-scale chemical synthesis using deuterated water (D2O) and other deuterated compounds. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Hydroxybutanoic acid-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-3-Hydroxybutanoic acid-d3 (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the production of deuterated drugs and other specialized chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-Hydroxybutanoic acid-d3 (sodium) involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The deuterium atoms in the compound provide a unique advantage in tracing and studying these pathways due to their stability and distinguishable mass from hydrogen.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Hydroxybutanoic acid: The non-deuterated form of the compound.
(S)-3-Hydroxybutanoic acid: The enantiomer of ®-3-Hydroxybutanoic acid.
3-Hydroxybutanoic acid methyl ester: An esterified form of the compound.
Uniqueness
®-3-Hydroxybutanoic acid-d3 (sodium) is unique due to the presence of deuterium, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate tracking of metabolic processes is essential.
Propiedades
Fórmula molecular |
C4H7NaO3 |
|---|---|
Peso molecular |
129.10 g/mol |
Nombre IUPAC |
sodium;(3R)-4,4,4-trideuterio-3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1D3; |
Clave InChI |
NBPUSGBJDWCHKC-RNMJLPGSSA-M |
SMILES isomérico |
[2H]C([2H])([2H])[C@H](CC(=O)[O-])O.[Na+] |
SMILES canónico |
CC(CC(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


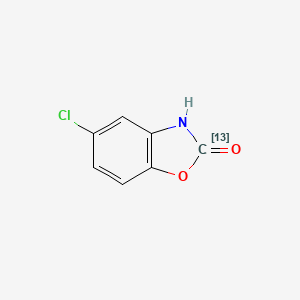

![3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B12394745.png)
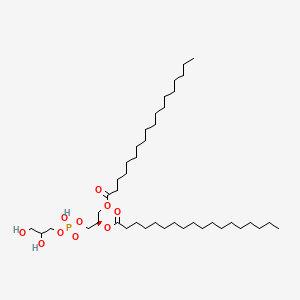


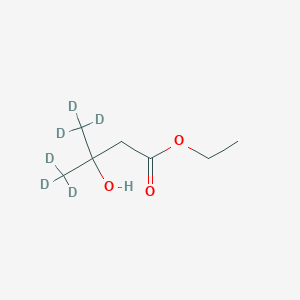

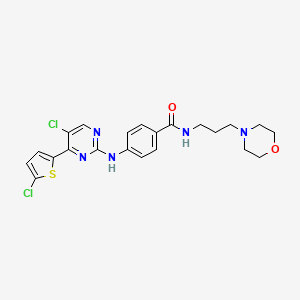
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)

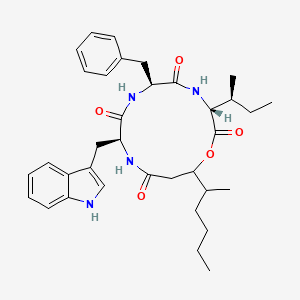
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
